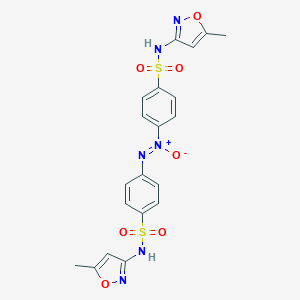

4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] is a chemical compound with the molecular formula C20H18N6O7S2 and a molecular weight of 518.52 . It is a yellow solid that is soluble in dimethyl sulfoxide and tetrahydrofuran . This compound is known for its role as a by-product in the preparation of sulfamethoxazole metabolites .

Méthodes De Préparation

The synthesis of 4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] involves the reaction of appropriate sulfonamide derivatives with azoxy compounds under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide or tetrahydrofuran and may involve heating to facilitate the reaction

Analyse Des Réactions Chimiques

4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the azoxy group to an amino group, leading to different derivatives.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions. For instance:

- Oxidation : The azoxy group can be oxidized to yield different products.

- Reduction : This can convert the azoxy group to an amino group, leading to new derivatives.

These properties make it a valuable reagent in organic synthesis and industrial applications .

Biology

Research has indicated potential biological activities associated with this compound]. Studies are ongoing to explore its interactions with biological molecules and its influence on various biological pathways. The compound's mechanism of action may involve redox reactions that affect its reactivity and interactions with other biomolecules .

Medicine

As a metabolite of sulfamethoxazole, this compound] is being investigated for its potential therapeutic applications. It plays a role in Quality Control (QC) and Quality Assurance (QA) during the commercial production of sulfamethoxazole and related formulations. Additionally, it is utilized in the process of filing Abbreviated New Drug Applications (ANDAs) with the FDA and in toxicity studies related to drug formulations .

Case Study 1: Quality Control in Pharmaceutical Manufacturing

A study highlighted the use of this compound] as a standard reference material in the QC processes for sulfamethoxazole production. The compound's stability and reliability as a reference standard ensure compliance with FDA regulations during drug formulation development.

Research conducted on the biological activities of this compound revealed its interaction with specific molecular targets that may inhibit or modify their activity. These findings suggest potential applications in therapeutic contexts, particularly concerning bacterial infections where sulfamethoxazole is commonly used .

Mécanisme D'action

The mechanism of action of 4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] involves its interaction with specific molecular targets and pathways. The azoxy group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The sulfonamide groups can interact with biological targets, potentially inhibiting or modifying their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] can be compared with other similar compounds such as:

Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide structure.

4,4’-Azoxybis[N-(3-isoxazolyl)-benzenesulfonamide]: A compound with a similar structure but lacking the methyl group on the isoxazole ring.

4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] derivatives: Various derivatives with modifications to the azoxy or sulfonamide groups.

The uniqueness of 4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] (CAS No: 119403-03-1) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H18N6O7S2

- Molecular Weight : 518.52 g/mol

- Synonyms : 1,2-bis(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazene oxide

Synthesis and Characterization

The synthesis of this compound] involves the reaction of specific sulfonamide derivatives with isoxazole moieties. Characterization techniques such as NMR, mass spectrometry, and HPLC are typically employed to confirm the structure and purity of the compound .

Antitumor Activity

Research indicates that this compound] exhibits significant antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |

| RPMI-8226 (Leukemia) | 15.9 | 27.9 | 93.3 |

| OVCAR-4 (Ovarian) | 28.7 | - | - |

| PC-3 (Prostate) | 15.1 | - | - |

These results suggest a broad-spectrum antitumor activity with selective efficacy against specific cancer types .

The compound's mechanism involves the inhibition of key cellular pathways related to tumor growth and proliferation. It has been shown to inhibit angiogenesis and activate apoptotic pathways in cancer cells, leading to increased cell death . Additionally, it may inhibit various kinases involved in cancer progression.

Case Studies

-

Study on Anticancer Properties :

A study evaluated the compound against a panel of human cancer cell lines, revealing that it significantly inhibited cell growth at low concentrations while exhibiting minimal toxicity to normal cells . This selectivity highlights its potential as a therapeutic agent. -

Toxicity Assessments :

Toxicity studies indicated that while the compound is effective against cancer cells, it shows low toxicity towards healthy human dermal fibroblasts (NHDF), suggesting a favorable therapeutic index .

Propriétés

IUPAC Name |

[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]imino-oxidoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O7S2/c1-13-11-19(22-32-13)24-34(28,29)17-7-3-15(4-8-17)21-26(27)16-5-9-18(10-6-16)35(30,31)25-20-12-14(2)33-23-20/h3-12H,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMVIVQKFDDNLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119403-03-1 |

Source

|

| Record name | Azoxysulfamethoxazole (1,2-bis(4-(5-methylisoxazol-3-yl-aminosulfonyl)phenyl)diazine-1-oxide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119403031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.